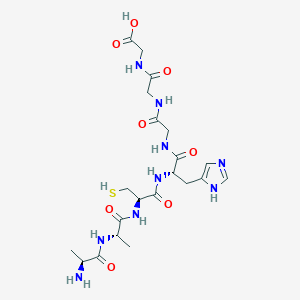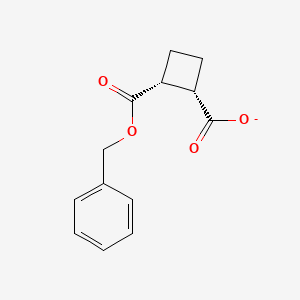
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropanation reactions, where a suitable cyclopropane derivative is subjected to ring expansion to form the cyclobutane ring. This process often employs reagents such as diazo compounds and transition metal catalysts to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation followed by purification steps to isolate the desired enantiomer. Techniques such as chiral chromatography can be employed to achieve high enantiomeric purity, which is crucial for applications in pharmaceuticals and other fields .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenylmethoxycarbonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .
Applications De Recherche Scientifique
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a precursor for pharmaceutical agents is being explored, especially in the synthesis of drugs with chiral centers.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism by which (1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- (1R,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
Uniqueness
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable entity in various research and industrial applications .
Propriétés
Numéro CAS |
648433-15-2 |
|---|---|
Formule moléculaire |
C13H13O4- |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
(1S,2R)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m0/s1 |
Clé InChI |
QPQJKZNHXUCVLC-WDEREUQCSA-M |
SMILES isomérique |
C1C[C@H]([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)
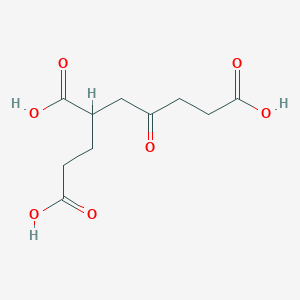


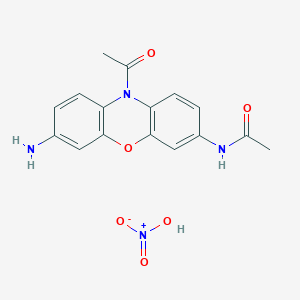
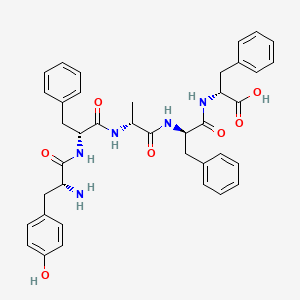

![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
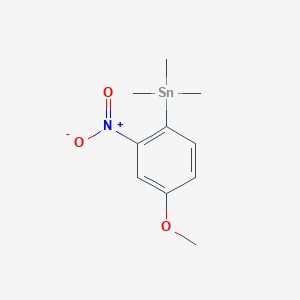

![N-(2-Furylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12585616.png)
![1-{6-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-proline](/img/structure/B12585617.png)
